molecular formula C21H24N2O2S B10952542 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide

Cat. No.: B10952542
M. Wt: 368.5 g/mol
InChI Key: TYWFRQGDTBWHDH-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiophene ring, a cyano group, and a methylbutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” typically involves multi-step organic reactions. The starting materials may include benzothiophene derivatives, cyano compounds, and benzamides. Common synthetic routes may involve:

    Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the methylbutoxy group: This can be done through etherification reactions using appropriate alkyl halides.

    Formation of the benzamide structure: This step may involve amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyano group to form amines.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide” depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

    Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

    Pathways involved: The specific pathways affected by the compound may include metabolic pathways, signaling cascades, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural uniqueness : The presence of the benzothiophene ring and the specific substituents make this compound unique.
  • Chemical properties : The combination of functional groups (cyano, methylbutoxy, benzamide) imparts distinct chemical reactivity and biological activity.

This outline provides a comprehensive overview of the compound “This compound

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3-methylbutoxy)benzamide

InChI

InChI=1S/C21H24N2O2S/c1-14(2)11-12-25-16-9-7-15(8-10-16)20(24)23-21-18(13-22)17-5-3-4-6-19(17)26-21/h7-10,14H,3-6,11-12H2,1-2H3,(H,23,24)

InChI Key

TYWFRQGDTBWHDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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